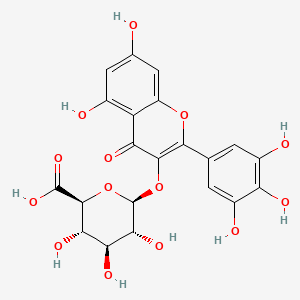
Myricetin 3-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myricetin is a member of the flavonoid class of polyphenolic compounds, with antioxidant properties . It is structurally similar to fisetin, luteolin, and quercetin and is reported to have many of the same functions as these other members of the flavonol class of flavonoids . Myricetin is present in many fruits and vegetables and is a known antioxidant .
Synthesis Analysis
Myricetin is produced from the parent compound taxifolin through the (+)-dihydromyricetin intermediate and can be further processed to form laricitrin and then syringetin, both members of the flavonol class of flavonoids . Myricetin can alternatively be produced directly from kaempferol, which is another flavonol .Molecular Structure Analysis
Myricetin falls under the group of flavonols along with quercetin, kaempferol, and isorhamnetin . It is extracted as a solid form, appears yellow in color, has a molecular weight of about 318.23 g/mol and has six hydrogen bond donors .Chemical Reactions Analysis
Myricetin has shown potent activity against free radicals even at low concentrations compared to other flavonoids . It can elevate the antioxidant enzyme levels; reduces the lipid peroxidation; and is known to protect against cancer .Physical and Chemical Properties Analysis
Myricetin is a yellow crystal of dietary flavonoid which is commonly found in plants from Anacardiaceae, Myricaceae, Pinaceae, Polygonaceae, and Primulaceae families . The molecular weight of this flavonoid is 318.23 g/mol, and it exists as a yellow crystal with six hydroxyl groups that confer its reducing characteristic .Applications De Recherche Scientifique
Antiphlogistic Properties
Myricetin 3-O-glucuronide, isolated from Epilobium angustifolium, exhibits significant anti-inflammatory effects. It has been found to be more effective than indomethacin in reducing carrageenan-induced edema in rat hind paws. This compound also demonstrates inhibitory effects on prostaglandin biosynthesis, comparable to indomethacin (Hiermann et al., 1991).
Hypoglycemic and Antidiabetic Properties
This compound is identified as one of the key flavonol glycosides in a hypoglycemic collection developed for the treatment of type-2 diabetes. It is a part of a herbal hypoglycemic drug collection, indicating its potential role in complementing conventional diabetes treatments (Kutovaya et al., 2020).
Anti-Cancer Properties
Studies have shown that myricetin can reduce the proliferation of choriocarcinoma cell lines and promote apoptosis. It also affects cell cycle progression and attenuates invasive properties through the MAPK and PI3K/AKT signaling pathways. Additionally, it enhances ROS production and modulates endoplasmic reticulum stress in cancer cells (Yang et al., 2017).
Effects on Metabolic Disorders
Research indicates that myricetin is effective in treating obesity-related metabolic disorders. It has been found to alleviate hepatic steatosis in mice fed a high-fat diet, indicating its potential as a therapeutic agent (Xia et al., 2016).
Role in Glucose Transport and Insulin Sensitivity
Myricetin mimics insulin by stimulating lipogenesis and glucose transport in rat adipocytes, enhancing glucose uptake. This suggests its therapeutic potential in the management of non-insulin-dependent diabetes mellitus (Ong & Khoo, 1996).
Glucagon-like Peptide 1 (GLP-1) Receptor Agonist
It acts as an agonist of GLP-1 receptor, improving glycemic control and aiding in weight reduction in diabetic subjects. Myricetin increases circulating levels of adropin and β-endorphin, which are important in glucose regulation (Li et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Due to its high commercial values, myricetin is a biomolecule favored for mass production. The production of myricetin derivatives with optimal oral bioavailability shall offer greater therapeutic effect . This chapter shall cover all the current finding about myricetin, encompassing its main resources, physicochemical properties, biosynthesis, metabolism, and pharmacological activities with discussion emphasis on its mechanism of action, toxicity, and safety .
Propriétés
Numéro CAS |
77363-65-6 |
|---|---|
Formule moléculaire |
C21H18O14 |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14/c22-6-3-7(23)11-10(4-6)33-17(5-1-8(24)12(26)9(25)2-5)18(13(11)27)34-21-16(30)14(28)15(29)19(35-21)20(31)32/h1-4,14-16,19,21-26,28-30H,(H,31,32)/t14-,15-,16+,19-,21+/m0/s1 |
Clé InChI |
MBWOCQLTCWTIJE-ZUGPOPFOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
| 77363-65-6 | |
Synonymes |
myricetin 3-O-glucuronide myricetin-3-O-beta-D-glucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


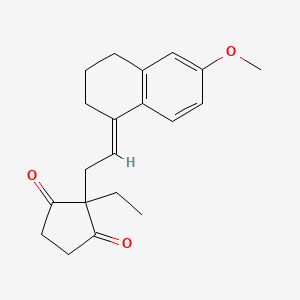

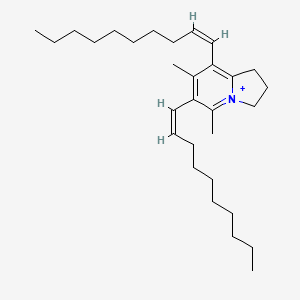

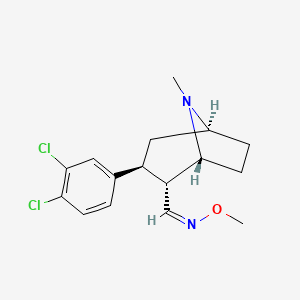
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
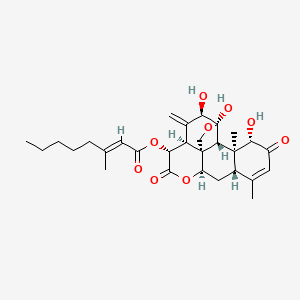
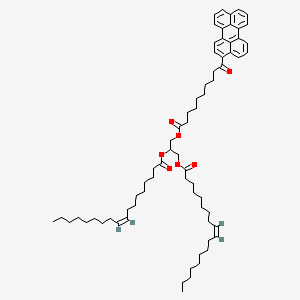

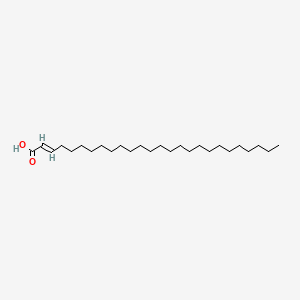
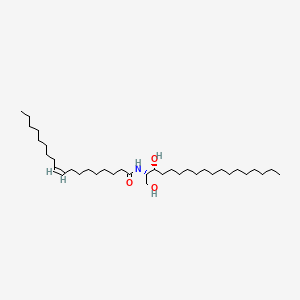
![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)

